6-bromo-3-methyl-3H-imidazo[4,5-c]pyridine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-methyl-3H-imidazo[4,5-c]pyridine typically involves the reaction of 3-methylimidazo[4,5-c]pyridine with bromine under controlled conditions . The reaction is carried out in a solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) at room temperature for several hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and dimethyl sulfoxide (DMSO) are commonly used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazopyridine derivatives .
Scientific Research Applications
6-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic applications.
Material Science: The compound is used in the development of novel materials with unique electronic properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-bromo-3-methyl-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes or as a modulator of receptors, affecting various biological processes . The exact mechanism depends on the specific application and the molecular target involved .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
6-bromo-3-methylimidazo[4,5-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-11-4-10-5-2-7(8)9-3-6(5)11/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPXJULAIVNYIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=CC(=NC=C21)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1955548-34-1 |
Source
|
Record name | 6-bromo-3-methyl-3H-imidazo[4,5-c]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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